molecular formula C20H20ClN3O2S B3001469 1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide CAS No. 1903720-18-2

1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide

Cat. No. B3001469
CAS RN: 1903720-18-2
M. Wt: 401.91
InChI Key: JQMHTDASKGHDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide and its related compounds are synthesized through various methods, contributing to advancements in heterocyclic chemistry. For instance, Cai Dejiao (2011) described a synthetic strategy for 4-chlorothieno[3,2-d]pyrimidine, emphasizing safer and simpler methods compared to traditional approaches (Cai, 2011).

Anticancer Potential

The compound and its derivatives show promise in anticancer research. Huang et al. (2020) synthesized a related compound, demonstrating marked inhibition against various human cancer cell lines, suggesting its potential as an anticancer agent (Huang et al., 2020).

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. Hafez et al. (2016) synthesized compounds related to 1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide, showing good to excellent antimicrobial activity (Hafez et al., 2016).

Chemical Properties and Reactions

Studies on the chemical properties and reactions of these compounds contribute to a deeper understanding of their potential applications. For example, Fayed et al. (2014) explored antimicrobial agents synthesized from related compounds, providing insights into their chemical structure and reactions (Fayed et al., 2014).

Crystal Structure Analysis

The crystal structure analysis of these compounds, as conducted by researchers like Hu et al. (2007), provides critical information for understanding their potential uses in scientific research (Hu et al., 2007).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c21-15-5-3-14(4-6-15)20(8-1-2-9-20)19(26)22-10-11-24-13-23-16-7-12-27-17(16)18(24)25/h3-7,12-13H,1-2,8-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMHTDASKGHDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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